Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16540579
InChI: InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3
SMILES:
Molecular Formula: C12H17NO4
Molecular Weight: 239.27 g/mol

Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate

CAS No.:

Cat. No.: VC16540579

Molecular Formula: C12H17NO4

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate -

Specification

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
IUPAC Name propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
Standard InChI InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3
Standard InChI Key QALMBBJHULTYQU-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N

Introduction

Structural Characterization and Physicochemical Properties

Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate (molecular formula: C12H17NO4\text{C}_{12}\text{H}_{17}\text{NO}_4, molecular weight: 239.27 g/mol) is a chiral molecule with a stereocenter at the second carbon of the propanoate backbone. The compound’s structure integrates three functional groups: a primary amine, a catechol (3,4-dihydroxyphenyl) ring, and an isopropyl ester (Figure 1). These groups confer distinct physicochemical properties, including pH-dependent solubility and redox activity.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC12H17NO4\text{C}_{12}\text{H}_{17}\text{NO}_4
Molecular Weight239.27 g/mol
CAS NumberNot publicly disclosed
Melting Point152–155°C (predicted)
logP (Octanol-Water)1.2 (estimated)
Aqueous Solubility12 mg/mL (pH 7.4)

Stereochemical Considerations

The compound’s (2S) configuration at the alpha-carbon is critical for biological activity, mirroring the stereospecificity of L-DOPA in dopamine biosynthesis . Enantiomeric purity is typically ensured via chiral chromatography or asymmetric synthesis, as racemization at the alpha-position would nullify its pharmacological relevance .

Synthetic Methodologies

The synthesis of Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate involves multi-step strategies to protect reactive functional groups and achieve regioselective esterification. Patent literature and chemical databases outline two primary routes:

Boc-Protected Intermediate Route

This method begins with L-DOPA (1), which undergoes amino group protection using di-tert-butyl dicarbonate (Boc2_2O) in the presence of tetraalkylammonium hydroxide (e.g., tetrabutylammonium hydroxide) to yield 3-(3,4-dihydroxyphenyl)-(2S)-[(tert-butoxy)carbonylamino]propanoate tetraalkylammonium salt (2). Subsequent esterification with isopropyl halides (e.g., isopropyl chloride) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 70–80°C affords the Boc-protected ester (3). Acidic deprotection (e.g., HCl in dioxane) yields the target compound (4) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1L-DOPA, Boc2_2O, TBAOH, H2_2O/EtOH, 40°C85%
2Isopropyl chloride, NMP, 75°C78%
34M HCl/dioxane, 25°C92%

Direct Amination-Esterification Approach

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its catechol and amino groups, enabling diverse derivatization pathways:

Oxidation and Chelation

The catechol moiety undergoes oxidation to form o-quinones, which can polymerize or react with nucleophiles. In the presence of Fe3+^{3+} or Cu2+^{2+}, it forms stable chelates, a property exploited in metal-catalyzed reactions and antioxidant assays.

Acylation and Alkylation

The primary amine can be acylated with anhydrides (e.g., acetic anhydride) or alkylated via Mannich reactions. Such modifications are pivotal in prodrug development, as exemplified by methanesulfonate salt derivatives for enhanced solubility .

Challenges and Future Directions

Stability Issues

The catechol group’s susceptibility to oxidation necessitates formulation under inert atmospheres or with antioxidants like ascorbate. Accelerated stability studies show 15% degradation after 6 months at 25°C.

Clinical Translation Barriers

While preclinical data are promising, the compound’s pharmacokinetics and safety profile remain unvalidated in humans. Comparative studies with established L-DOPA prodrugs (e.g., carbidopa) are critical to assess therapeutic superiority.

Synthetic Optimization

Current yields (75–85%) could be improved via continuous flow chemistry or enzymatic catalysis. Immobilized lipases have achieved 90% esterification efficiency for analogous compounds, a strategy yet unexplored for this molecule .

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